Methyl 2-amino-2,3-dimethylbutanoate
Overview
Description
Methyl 2-amino-2,3-dimethylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid and features an amino group and two methyl groups attached to the butanoate backbone. This compound is known for its applications in various fields, including organic synthesis, drug development, and catalysis .
Scientific Research Applications
Methyl 2-amino-2,3-dimethylbutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Drug Development: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It is employed in catalytic reactions to enhance reaction rates and selectivity
Safety and Hazards
This compound is labeled with the GHS02 pictogram, indicating that it is flammable . The hazard statement H226 suggests that it is flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Methyl 2-amino-2,3-dimethylbutanoate is a synthetic cannabinoid . Synthetic cannabinoids are known to be agonists at cannabinoid receptor type 1 (CB1) and type 2 (CB2), where they elicit their main effects .
Mode of Action
Like other synthetic cannabinoids, it is likely to interact with the cb1 and cb2 receptors, leading to various physiological effects .
Biochemical Pathways
Studies on similar synthetic cannabinoids have shown that they can undergo various metabolic reactions, including ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, and carbonylation .
Pharmacokinetics
It is known that human carboxylesterases (hces) play a crucial role in the catalytic hydrolysis of drugs . Therefore, it is possible that this compound could be metabolized by these enzymes.
Result of Action
Synthetic cannabinoids are known to adversely impact health .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Methyl 2-amino-2,3-dimethylbutanoate in animal models have not been well-studied. It is possible that there are threshold effects, as well as toxic or adverse effects at high doses
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and that it has effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with methylamine under specific conditions. Another method includes the use of sodium cyanoborohydride in methanol at ambient temperature, which yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of butanoic acid, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,3-dimethylbutanoate: A closely related compound with similar structural features.
Methyl 2-amino-2,3-dimethylbutanoate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its applications in drug development and catalysis further highlight its importance in scientific research .
Properties
IUPAC Name |
methyl 2-amino-2,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLWOQWKDIFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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